5-Nitroquinolin-8-yl naphthalene-2-sulfonate
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Overview
Description
5-Nitroquinolin-8-yl naphthalene-2-sulfonate is a complex organic compound that combines the structural features of quinoline and naphthalene sulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinolin-8-yl naphthalene-2-sulfonate typically involves the reaction of 5-nitroquinoline with naphthalene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinolin-8-yl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of quinoline and naphthalene sulfonate, which can be further utilized in different applications.
Scientific Research Applications
5-Nitroquinolin-8-yl naphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to bind to specific proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl naphthalene-2-sulfonate: Similar structure but lacks the nitro group.
Naphthalene-2-sulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.
8-Hydroxyquinoline: Contains the quinoline structure but lacks the naphthalene sulfonate group.
Uniqueness
5-Nitroquinolin-8-yl naphthalene-2-sulfonate is unique due to the presence of both the nitro group and the naphthalene sulfonate moiety
Properties
Molecular Formula |
C19H12N2O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(5-nitroquinolin-8-yl) naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H12N2O5S/c22-21(23)17-9-10-18(19-16(17)6-3-11-20-19)26-27(24,25)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H |
InChI Key |
GUBQPEPXTZOSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Origin of Product |
United States |
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